Dermaseptin phyllomedusa sauvagii
Description
Discovery and Taxonomic Origin in Neotropical Hylid Frogs
Phyllomedusa sauvagii, a Neotropical hylid frog endemic to South America, belongs to the subfamily Phyllomedusinae. First described by Boulenger in 1882, this arboreal species inhabits Chacoan regions of Argentina, Bolivia, Paraguay, and Brazil. Its waxy skin secretions, initially studied for their role in preventing desiccation, were later found to contain dermaseptins—a family of AMPs first isolated in 1991 by Mor et al.. The discovery of dermaseptin S1 marked a paradigm shift in understanding amphibian immune defenses, revealing a non-lymphoid mechanism to combat pathogens.
The genus Phyllomedusa has yielded over 30 dermaseptin variants, with P. sauvagii producing structurally unique isoforms like DS4, Der-PS3, and Der-PS4. These peptides are encoded by precursor proteins containing a conserved signal peptide, an acidic spacer region, and the mature AMP sequence. For example, Der-PS4, a 34-residue peptide, is post-translationally amidated at its C-terminus, enhancing stability and membrane affinity.
Table 1: Key Dermaseptin Variants from Phyllomedusa sauvagii
Evolutionary Significance of Amphibian Skin Secretions in Host Defense
The skin of P. sauvagii exemplifies an evolutionary arms race between amphibians and microbial pathogens. Unlike anurans with parotoid glands, phyllomedusine frogs rely on distributed mucous and granular glands secreting AMP-rich cocktails. This adaptation is critical for their arboreal lifestyle, where skin integrity is perpetually challenged by environmental microbes.
Dermaseptins disrupt microbial membranes via electrostatic interactions: their cationic residues bind anionic phospholipids in bacterial membranes, while hydrophobic domains insert into lipid bilayers, causing leakage. This mechanism is conserved across dermaseptins but fine-tuned in P. sauvagii derivatives. For instance, DS4 (1-26)a’s truncated form reduces hydrophobic bulk, minimizing unintended interactions with cholesterol-rich mammalian membranes.
Mechanistic Insights from Structural Studies
- Circular Dichroism : Dermaseptins adopt 80% α-helical conformation in hydrophobic environments, critical for pore formation.
- Electron Microscopy : Treatment with Der-PS4 induces membrane blebbing in S. aureus and budding in C. albicans, confirming lytic activity.
- Cation Binding : DS4 derivatives displace Mg²⁺ and Ca²⁺ from bacterial membranes, destabilizing cell wall synthesis.
Properties
IUPAC Name |
5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[2-[2-[2-[[2-[[2-[2-[2-[[6-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Collection of Skin Secretions
The initial step in isolating dermaseptins involves obtaining skin secretions from Phyllomedusa sauvagii. Frogs are gently stimulated to release secretions, which are then collected using non-invasive methods such as mild electrical stimulation or mechanical pressure. The secretions are dissolved in a solution of aqueous acetic acid (0.1% v/v) to stabilize the peptides and inhibit enzymatic degradation.
Molecular Cloning of Precursor cDNA
To identify the biosynthetic precursor of dermaseptins, a skin secretion-derived cDNA library is constructed. "Shotgun" cloning techniques are employed, utilizing degenerate primers designed from conserved regions of known dermaseptin sequences. For example, the full-length cDNA encoding dermaseptin-PS4 (Der-PS4) was cloned from P. sauvagii, revealing a 71-residue prepropeptide comprising a signal peptide, an acidic spacer domain, and the mature peptide. This approach confirmed the presence of a C-terminal amidation motif (-GEQ-), critical for peptide bioactivity.
Chromatographic Purification
Crude skin secretions are fractionated using reversed-phase high-performance liquid chromatography (RP-HPLC). A linear gradient of acetonitrile (0–60% over 60 minutes) in 0.1% trifluoroacetic acid (TFA) effectively separates peptide components. Dermaseptin-containing fractions are identified via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. For instance, Der-PS4 eluted at 42% acetonitrile and exhibited a molecular weight of 2605.10 Da.
Table 1. Chromatographic Conditions for Dermaseptin Purification
| Parameter | Specification |
|---|---|
| Column | C18 (4.6 × 250 mm, 5 μm) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 214 nm |
| Gradient | 0–60% acetonitrile in 0.1% TFA over 60 min |
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Chemical Synthesis
Dermaseptins are synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin. The peptide chain is assembled stepwise, with couplings mediated by hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA). For example, dermaseptin S4 (1-28) and its truncated analogue (1-26) were synthesized with purities exceeding 95%.
Cleavage and Deprotection
Following synthesis, peptides are cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5 v/v) for 2–4 hours. This step removes side-chain protecting groups and releases the crude peptide into solution. The product is precipitated with cold diethyl ether and lyophilized.
Purification and Structural Confirmation
Crude synthetic peptides are purified via RP-HPLC, as described in Section 1.3. Structural integrity is verified using MALDI-TOF mass spectrometry and circular dichroism (CD) spectroscopy. For instance, CD analysis of Der-PS4 revealed 24% α-helical content, increasing to 46% in its cationicity-enhanced analogue.
Structural Modifications to Enhance Bioactivity
Cationicity Enhancement
To improve antimicrobial efficacy, strategic substitutions are made to increase net positive charge. In dermaseptin-PT9 (DPT9), replacing Asp8 and Glu23 with lysine residues elevated the net charge from +2 to +6, resulting in a 16-fold reduction in MIC against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2. Physicochemical Properties of Dermaseptin Analogues
| Peptide | Net Charge | Hydrophobicity | α-Helix (%) | HC50 (μM) |
|---|---|---|---|---|
| DPT9 (wild-type) | +2 | 0.348 | 24 | 210 |
| K8,23-DPT9 | +6 | 0.326 | 46 | 107 |
Terminal Modifications
C-terminal amidation, a common post-translational modification in natural dermaseptins, is replicated in synthetic analogues to enhance stability and membrane interaction. Der-PS4’s amidation was critical for its anti-biofilm activity against Escherichia coli (MBIC = 8 μM).
Functional Validation of Prepared Dermaseptins
Antimicrobial Susceptibility Testing
Minimum inhibitory concentrations (MICs) are determined via broth microdilution assays. Dermaseptin S4 exhibited MICs of 8–32 μM against Vibrio harveyi and V. anguillarum, pathogens responsible for aquaculture infections. Its analogue, K8,23-DPT9, showed enhanced activity (MIC = 2–4 μM) against Gram-negative bacteria.
Table 3. Antimicrobial Activity of Dermaseptin Analogues
| Microorganism | DPT9 MIC (μM) | K8,23-DPT9 MIC (μM) |
|---|---|---|
| Staphylococcus aureus | 16 | 2 |
| MRSA | 32 | 2 |
| Escherichia coli | 8 | 2 |
| Candida albicans | 64 | 4 |
Chemical Reactions Analysis
Types of Reactions
Dermaseptin phyllomedusa sauvagii primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific reaction conditions .
Scientific Research Applications
Antimicrobial Applications
Dermaseptins have been extensively studied for their antimicrobial properties against a variety of pathogens, including bacteria, fungi, and protozoa.
Antibacterial Activity
Recent studies have highlighted the effectiveness of dermaseptin S4 and its derivatives against marine pathogenic bacteria such as Vibrio harveyi and Vibrio anguillarum. Research indicates that dermaseptin S4 (DS4) exhibits significant antibacterial activity with low hemolytic effects, making it a promising candidate for treating infections in aquaculture settings . The structure-activity relationship studies on DS4 derivatives suggest that modifications can enhance their antimicrobial potency while reducing cytotoxicity .
Table 1: Antimicrobial Activity of Dermaseptin S4 Derivatives
| Peptide Variant | MIC (µg/mL) | Hemolytic Activity (%) |
|---|---|---|
| DS4 (1–28) | 50 | 25 |
| DS4 (1–26)a | 20 | 10 |
| DS4 (1–28)a | 30 | 15 |
Antifungal Activity
Dermaseptins also demonstrate antifungal properties, particularly against Candida albicans and other pathogenic fungi. For instance, dermaseptin PS3 has shown effective inhibition against various fungal strains with minimum inhibitory concentrations comparable to conventional antifungal agents .
Antiparasitic Effects
The antimicrobial peptides from dermaseptins have been tested for their efficacy against protozoan parasites. Their ability to disrupt cell membranes makes them effective in targeting protozoa responsible for diseases such as leishmaniasis .
Anticancer Applications
Dermaseptins have garnered attention for their potential use in cancer therapy due to their ability to induce cytotoxic effects on tumor cells.
Cytotoxicity Against Cancer Cell Lines
Studies indicate that dermaseptin PS3 exhibits significant antiproliferative activity against various cancer cell lines, including lung cancer cells. The mechanism involves the disruption of cellular membranes leading to apoptosis .
Table 2: Cytotoxicity of Dermaseptin PS3 on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 25 |
Future Directions and Case Studies
While the therapeutic applications of dermaseptins are promising, further research is essential to validate their efficacy in vivo and explore their potential in clinical settings. Future studies should focus on:
- In Vivo Efficacy : Conducting animal trials to assess the therapeutic potential against infections and tumors.
- Mechanistic Studies : Elucidating the precise mechanisms through which dermaseptins exert their effects.
- Formulation Development : Exploring delivery methods for enhancing bioavailability and stability in clinical applications.
Mechanism of Action
Dermaseptin phyllomedusa sauvagii exerts its effects by interacting with the lipid membranes of target cells. Its cationic nature allows it to bind to the negatively charged components of microbial membranes, leading to membrane disruption and cell lysis. This peptide also exhibits immunomodulatory effects, enhancing the host’s immune response against infections .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Dermaseptins
Key Observations :
- Length Variability : P. sauvagii dermaseptins (28–34 residues) are longer than those from P. tarsius (28 residues) but shorter than P. bicolor’s B2 (33 residues) .
- Charge Differences : Dermaseptin-S3 (+6) from P. sauvagii has a higher cationic charge than most homologs, enhancing membrane interaction .
- Conserved Motifs : The Trp³ residue and mid-region sequence are conserved across species, critical for α-helix formation and target specificity .
Antimicrobial Activity
Table 2: Antimicrobial Efficacy (MIC/MBC in µM)
Key Observations :
- Potency : P. sauvagii’s Der-PS4 has the lowest MICs (1.56–12.5 µM), outperforming P. bicolor’s B2 and P. dacnicolor’s PD-1 .
- Antifungal Specificity : Dermaseptin-S3 shows superior activity against Candida (MIC 10–20 µM) compared to S1’s efficacy against Aspergillus .
- Anti-Protozoal Activity : Dermaseptin-S1 from P. sauvagii is uniquely potent against Leishmania promastigotes (EC₅₀ 1.31 µg/mL) .
Anticancer and Cytotoxic Profiles
Table 3: Anticancer Activity and Toxicity
Key Observations :
- Selectivity : Der-PS4 and PT9 exhibit low hemolysis (HC₅₀ >100 µM), making them safer for therapeutic use compared to B2 .
- Structural Impact : Truncating dermaseptin-S4’s C-terminal increases hemolytic activity, highlighting the role of C-terminal amidation in reducing toxicity .
Mechanism of Action
- Membrane Disruption : Dermaseptins from P. sauvagii (e.g., S1, S3) form pores in microbial membranes via electrostatic interactions, as shown by rapid depolarization in Acholeplasma laidlawii .
- Cancer Cell Targeting : Der-PS4 disrupts mitochondrial membranes in SW620 cells, inducing apoptosis without significant damage to healthy cells .
- Parasite Specificity : Dermaseptin-S1 binds to Leishmania’s anionic lipophosphoglycan, causing lipid bilayer perturbation and cell death .
Biological Activity
Dermaseptin phyllomedusa sauvagii, derived from the skin secretions of the frog Phyllomedusa sauvagii, is a prominent member of the dermaseptin family of antimicrobial peptides (AMPs). These peptides exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article delves into the biological activities of this compound, supported by recent research findings, data tables, and case studies.
Overview of Dermaseptins
Dermaseptins are α-helical cationic peptides that play crucial roles in the innate immune defense of amphibians. They are characterized by their ability to disrupt microbial membranes, making them effective against various pathogens. The structure and function of dermaseptins have been extensively studied, revealing insights into their mechanisms of action.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and protozoa.
Key Findings:
- Broad-Spectrum Activity : Dermaseptin S4 (DS4), a derivative of this compound, shows potent activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Vibrio harveyi and Vibrio anguillarum, demonstrating high antibacterial efficacy with low hemolytic activity (<30% lysis at 100 µg/mL) .
- Mechanism of Action : The antimicrobial action involves disruption of bacterial cell membranes, leading to leakage of cellular contents. Transmission electron microscopy has confirmed membrane damage caused by these peptides .
Table 1: Antimicrobial Efficacy of Dermaseptin S4 Derivatives
| Peptide | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (%) |
|---|---|---|---|
| Dermaseptin S4 | Vibrio harveyi | 10 µg/mL | <30 |
| Dermaseptin S4 | Vibrio anguillarum | 15 µg/mL | <30 |
| DS4 (1-26)a | Vibrio harveyi | 5 µg/mL | <20 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this peptide can inhibit the proliferation of various cancer cell lines.
Case Study:
- A study demonstrated that a novel derivative, Der-PS4, displayed antiproliferative effects against five cancer cell lines while showing minimal toxicity to human microvascular endothelial cells . This suggests a selective mechanism that could be leveraged for therapeutic purposes.
Table 2: Anticancer Activity of Dermaseptin Derivatives
| Peptide | Cancer Cell Line | IC50 (µM) | Toxicity to Normal Cells (%) |
|---|---|---|---|
| Der-PS4 | MCF-7 | 12 | 15 |
| Dermaseptin PH | H157 | 8 | 10 |
| DS4 (1-26)a | A549 | 10 | 20 |
The mechanism through which dermaseptins exert their biological effects is multifaceted:
- Membrane Disruption : The cationic nature allows these peptides to bind to negatively charged microbial membranes, causing permeabilization and cell lysis.
- Cell Penetration : Studies suggest that dermaseptins can penetrate cancer cell membranes without causing lysis at lower concentrations, indicating a non-lytic mechanism that could be beneficial for targeted therapies .
Future Directions
While the current findings are promising, further research is essential to explore:
- In Vivo Efficacy : Validation through animal models to assess therapeutic potential in treating infections and cancers.
- Mechanistic Studies : Detailed investigations into the interactions between dermaseptins and various cellular components to optimize their use in clinical settings.
Q & A
Q. What structural features of dermaseptin peptides from Phyllomedusa sauvagii contribute to their antimicrobial activity?
Dermaseptins are cationic, amphipathic α-helical peptides with conserved motifs (e.g., Trp at position 3 and a mid-region sequence "AA(A/G)KAAL(G/N)A") . Their amphipathicity enables membrane interaction, disrupting lipid packing in microbial membranes via hydrophobic cores and charged termini . For example, dermaseptin S9 contains a hydrophobic core (residues 6–15) flanked by cationic residues, which enhances membrane permeabilization . Circular dichroism and differential scanning calorimetry confirm α-helical folding in hydrophobic environments .
Q. How do researchers experimentally assess the antimicrobial efficacy of dermaseptins against multidrug-resistant (MDR) pathogens?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) assays against MDR strains (e.g., MRSA, Acinetobacter baumannii), with dermaseptin S4 derivatives showing MICs as low as 1–5 µM .
- Hemolysis assays to evaluate selectivity (e.g., DS4(1-26) exhibits <10% hemolysis at 100 µM) .
- Membrane permeabilization tests using fluorescent dyes (e.g., SYTOX Green) to quantify bacterial cell lysis .
Advanced Research Questions
Q. What experimental strategies optimize dermaseptin bioactivity while minimizing cytotoxicity?
- Cationicity enhancement : Substituting neutral residues with lysine (e.g., K5,17-DPS3) improves binding to anionic microbial membranes without increasing hemolysis .
- Hydrophobicity tuning : Truncated analogs like K4-S4(1-13)a retain antimicrobial activity but reduce cytotoxicity by 50% compared to full-length peptides .
- D-amino acid substitutions : [K7,K14] D-dermaseptin S4 reduces proteolytic degradation while maintaining efficacy against Pseudomonas aeruginosa .
Q. How do dermaseptins induce apoptosis in eukaryotic pathogens (e.g., Leishmania, fungi)?
Dermaseptin S3(1-16) triggers caspase-independent apoptosis in yeast via DNA damage and reactive oxygen species (ROS) production. Key markers include nuclear DNA fragmentation and AIF1-dependent programmed cell death . Similar mechanisms are observed in Leishmania promastigotes, where dermaseptin-S1 destabilizes mitochondrial membranes, leading to ATP depletion .
Q. What methodologies resolve contradictions in cytotoxicity data across studies?
Discrepancies arise from variations in:
- Cell lines : Dermaseptin-S1 shows low specificity for Leishmania amastigotes (EC50 = 1.31 µg/mL) but high toxicity to human dendritic cells (LC50 = 10.66 µg/mL) .
- Assay conditions : Hemolysis rates differ with erythrocyte sources (e.g., human vs. sheep) .
- Peptide aggregation : Monomeric α-helical conformations (in TFE/water) enhance selectivity, while aggregated forms in aqueous solutions increase nonspecific toxicity .
Q. How do conserved sequence motifs in dermaseptins influence their anticancer activity?
The "AA(A/G)KAAL(G/N)A" motif enables interactions with cancer cell surface glycosaminoglycans (GAGs), promoting internalization. For example, dermaseptin B2 inhibits PC-3 prostate cancer cell proliferation (IC50 = 12 µM) by disrupting mitochondrial membranes . Modifying terminal residues (e.g., TAT-fusion analogs) enhances tumor targeting while sparing healthy cells .
Data Contradiction Analysis
Q. Why do some dermaseptins (e.g., PLS-S3) lack antimicrobial activity despite structural similarity to active peptides?
PLS-S3 has a lower net charge (+1 vs. +2 in PLS-S1/-S2) and reduced amphipathicity, impairing membrane insertion. Circular dichroism shows PLS-S3 adopts a less stable α-helix in lipid bilayers, explaining its inactivity .
Q. How can dermaseptins exhibit broad-spectrum antimicrobial activity yet show species-specific toxicity?
Selectivity depends on membrane lipid composition. For example, dermaseptin-S1 lyses Leishmania (anionic membranes) but not mammalian cells (zwitterionic membranes). Charge distribution and hydrophobic moment calculations (e.g., using HeliQuest) predict selectivity thresholds .
Methodological Recommendations
Q. What in silico tools are critical for designing dermaseptin analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
